molecular formula C17H23F3N2O B2510041 4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide CAS No. 2310097-05-1

4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2510041
CAS No.: 2310097-05-1
M. Wt: 328.379
InChI Key: ZKGQCYWCWZEDAU-UHFFFAOYSA-N
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Description

4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core structure with an ethyl group and a piperidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide
  • 4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}aniline

Uniqueness

4-ethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to the presence of both an ethyl group and a trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c1-2-13-3-5-15(6-4-13)16(23)21-11-14-7-9-22(10-8-14)12-17(18,19)20/h3-6,14H,2,7-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGQCYWCWZEDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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